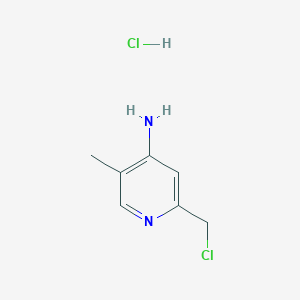
5-Chlorobenzofuran-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chlorobenzofuran-2,3-dione is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorobenzofuran-2,3-dione typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-chlorosalicylaldehyde with malonic acid in the presence of a catalyst to form the benzofuran ring . The reaction conditions often require elevated temperatures and specific solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chlorobenzofuran-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert it into different functional groups.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2,3-dione derivatives, while substitution reactions can produce various substituted benzofurans .
Wissenschaftliche Forschungsanwendungen
5-Chlorobenzofuran-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Chlorobenzofuran-2,3-dione involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and affecting cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Benzofuran-2,3-dione: Lacks the chlorine substituent but shares similar chemical properties.
5-Bromobenzofuran-2,3-dione: Similar structure with a bromine atom instead of chlorine.
5-Methylbenzofuran-2,3-dione: Contains a methyl group instead of a halogen.
Uniqueness: 5-Chlorobenzofuran-2,3-dione is unique due to the presence of the chlorine atom, which enhances its reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C8H3ClO3 |
|---|---|
Molekulargewicht |
182.56 g/mol |
IUPAC-Name |
5-chloro-1-benzofuran-2,3-dione |
InChI |
InChI=1S/C8H3ClO3/c9-4-1-2-6-5(3-4)7(10)8(11)12-6/h1-3H |
InChI-Schlüssel |
WRGNYZNIUPZBFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


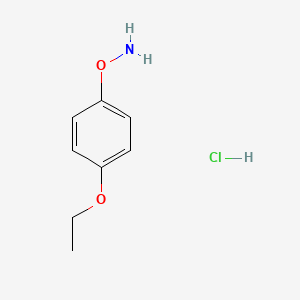
![5-Chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13702896.png)

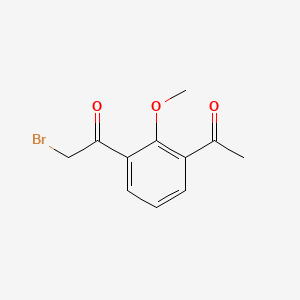

![4-[4-(Benzyloxy)-2-fluorophenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13702918.png)
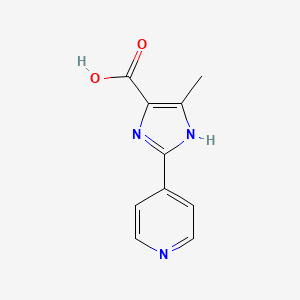
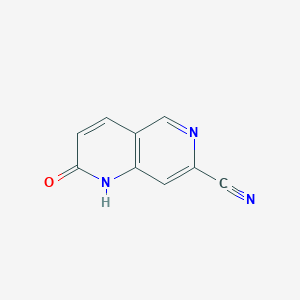
![Tert-butyl 4-(3-(6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-7-oxopyrido[2,3-D]pyrimidin-8(7H)-YL)propyl)piperazine-1-carboxylate](/img/structure/B13702924.png)


![Methyl 2-[4-(Difluoromethyl)-3-methoxybenzamido]acetate](/img/structure/B13702942.png)
